![molecular formula C18H24N4O B2592319 (3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide CAS No. 1788843-91-3](/img/structure/B2592319.png)

(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

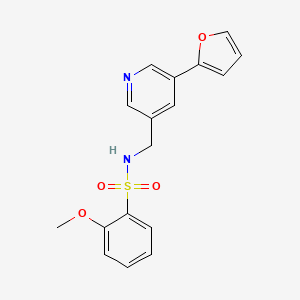

The compound contains an imidazo[1,2-b]pyrazole moiety and an adamantane moiety. Imidazo[1,2-b]pyrazole is a significant structural component of a large number of agrochemicals and pharmaceuticals . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure and is one of the smallest hydrocarbon compounds that is not composed of aromatic rings .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-b]pyrazole from readily available starting materials . The synthesis of adamantane is typically achieved through a series of reactions starting from simple hydrocarbons .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the adamantane and imidazo[1,2-b]pyrazole moieties. The adamantane moiety is a rigid, cage-like structure, while the imidazo[1,2-b]pyrazole moiety is a planar, aromatic heterocycle .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the imidazo[1,2-b]pyrazole and adamantane moieties . The imidazo[1,2-b]pyrazole moiety can undergo a variety of reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . The adamantane moiety is relatively inert due to its highly symmetrical structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the properties of the imidazo[1,2-b]pyrazole and adamantane moieties . For example, the adamantane moiety is known for its high thermal stability and resistance to oxidation .Applications De Recherche Scientifique

Optical Applications

Pyrazolo[1,5-a]pyrimidines, a family to which these compounds belong, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, making them suitable for use in various optical applications .

Fluorescent Molecules

These compounds can be used as fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Materials Science

These aromatic heterocycles have great potential in materials science . They can be used in the development of new materials with unique properties.

Pharmaceutical Field

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be used in the development of new drugs and therapies.

Optoelectronic Devices

These compounds have been reported in different technological applications, such as optoelectronic devices . They can be used in the development of devices that operate on both light and electrical currents.

Sensors

These compounds can be used in the development of sensors . Their unique properties make them suitable for use in various types of sensors.

Anti-Cancer Drugs

These compounds have potential applications in the development of anti-cancer drugs . They can be used in the development of new therapies for various types of cancer.

Emitters for Confocal Microscopy and Imaging

These compounds can be used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for use in various imaging applications.

Mécanisme D'action

The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

The pyrazole ring is a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)19-3-4-21-5-6-22-16(21)1-2-20-22/h1-2,5-6,13-15H,3-4,7-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGUDVWGZJIRER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CN5C4=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)

![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)

![N-(4-acetylphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2592256.png)

![7-Fluoro-2-methyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2592258.png)